N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
This compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 2-position with a methylcarbamoyl group (N-methylamide) and a 5-nitro-1-benzothiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-18(24)16-12-4-2-3-5-14(12)28-19(16)21-17(23)15-9-10-8-11(22(25)26)6-7-13(10)27-15/h6-9H,2-5H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPKNDRFOIQOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves multiple steps, typically starting with the construction of the benzothiophene core. Key reactions include nitration, acylation, and carbamoylation, often requiring anhydrous conditions and controlled temperatures to yield high purity.
Industrial Production Methods: On an industrial scale, the production is optimized for cost-effectiveness and yield. Advanced techniques like flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste. Specific reaction conditions include the use of industrial-grade solvents, catalysts, and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amines under specific conditions.
Reduction: Common reagents include palladium on carbon (Pd/C) with hydrogen gas, transforming the nitro group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts such as Pd/C for hydrogenation reactions.
Major Products:
Depending on the specific reactions, products may include various derivatives with amine groups, modified benzothiophene rings, and substituted carbamoyl groups.
4. Scientific Research Applications: N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide finds extensive applications in:
Chemistry: Used as a precursor for complex organic syntheses and as a model compound for studying substitution reactions.
Biology: Explored for potential biological activities, including antimicrobial and anticancer properties due to its structural components.
Medicine: Investigated for its potential role as a pharmacophore in drug design, particularly targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials due to its unique reactivity.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level, particularly:
Molecular Targets: Potential binding to proteins and enzymes, influencing biological pathways.
Pathways Involved: Inhibition or activation of specific enzymes, disrupting metabolic processes or signaling pathways crucial for disease progression.
6. Comparison with Similar Compounds: Compared to other benzothiophene derivatives, this compound's unique combination of nitro and carbamoyl groups imparts distinctive reactivity and biological properties. Similar compounds include:
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzothiophen-2-yl)-benzamide
5-nitro-2-benzothiophene carboxylic acid derivatives These similar compounds may share some chemical reactions but differ in their applications and specific activity profiles.
Hope this gives you a robust foundation! Anything more specific you're curious about?
Biological Activity
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C18H17N3O2S. The structure features a benzothiophene core which is known for various biological activities, including enzyme inhibition and cytotoxic effects against cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes that play critical roles in cellular processes:
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Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases (AChE and BChE), which are important for neurotransmitter regulation. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for neurodegenerative diseases such as Alzheimer's.
Enzyme IC50 Value (μM) AChE 3.4 BChE 4.8
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated significant growth inhibition in human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
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Cell Viability Assays : The MTT assay was employed to determine the effect on cell viability at different concentrations (0, 30, 50, 100 μM) over a 24-hour period.
Concentration (μM) Viability (%) 0 100 30 85 50 70 100 45
The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. In vitro studies using SH-SY5Y neuroblastoma cells revealed that it could protect against oxidative stress-induced cell death.
Case Studies
- Inhibition of Cholinesterases : A study published in MDPI showed that derivatives of benzothiophene exhibited potent inhibitory activity against cholinesterases. The most active compounds were further analyzed for their effects on cell viability and showed no cytotoxic effects at their IC50 concentrations .
- Cytotoxicity Against Tumor Cell Lines : Another study highlighted the cytotoxic potential of benzothiophene derivatives against multiple human tumor cell lines. The compound's ability to induce reactive oxygen species (ROS) was correlated with its cytotoxicity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity in 4,5,6,7-Tetrahydro-1-Benzothiophene Derivatives
Multiple analogs with the 4,5,6,7-tetrahydro-1-benzothiophene scaffold have been synthesized, differing in substituent groups:
Key Observations :
Pharmacological and Physicochemical Properties
Antibacterial Activity (Nitrothiophene Derivatives)
highlights 5-nitrothiophene-2-carboxamide derivatives with narrow-spectrum antibacterial activity. For example:
- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : 42% purity, molecular formula C₁₆H₁₀F₃N₃O₄S₂ .
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : 99.05% purity, C₁₄H₇F₂N₃O₃S₂ .
The target compound’s 5-nitrobenzothiophene moiety may share similar antibacterial mechanisms (e.g., nitro group reduction to toxic intermediates), though its bicyclic structure could improve target binding compared to monocyclic thiophenes .
Hydrogen-Bonding and Crystal Packing
The methylcarbamoyl group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating crystal packing or protein interactions. This contrasts with Compound 7’s trifluoroacetyl group (), which lacks H-bond donors, reducing intermolecular cohesion .
Conformational Analysis (Ring Puckering)
The tetrahydrobenzothiophene core’s puckering () may influence bioactivity. Substituents like the nitro group could stabilize specific puckering amplitudes (q) or phases (φ), altering binding to biological targets compared to analogs with bulkier groups (e.g., benzyl in Compound 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
